Brilacidin tetrahydrochloride is a synthetic, non-peptide small molecule that mimics the biological properties of host defense peptides (HDPs). [, ] HDPs are naturally occurring molecules that play a crucial role in the innate immune system, exhibiting broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. [] Brilacidin tetrahydrochloride captures these characteristics, making it a promising candidate for various scientific research applications, particularly in the fields of microbiology and immunology. [, ]
Brilacidin tetrahydrochloride is a synthetic, non-peptidic small molecule designed to mimic host defense peptides, specifically antimicrobial peptides. This compound represents a novel class of antibiotics known as host defense protein mimetics, which are crucial in addressing the growing challenge of antibiotic resistance. Brilacidin tetrahydrochloride has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.
Brilacidin tetrahydrochloride is classified as an anti-infective agent and is currently under investigation for its efficacy in treating various bacterial infections. It is synthesized through complex organic chemistry processes, which allow it to replicate the properties of natural antimicrobial peptides while overcoming some limitations associated with peptide-based antibiotics .
The synthesis of Brilacidin tetrahydrochloride involves several steps of organic synthesis, focusing on the creation of an aryl amide foldamer structure. Key steps include:
Brilacidin tetrahydrochloride has a complex molecular formula of with a molar mass of approximately 936.922 g/mol. The structural characteristics include:
Brilacidin tetrahydrochloride can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve desired outcomes while minimizing side reactions.
The mechanism of action for Brilacidin tetrahydrochloride primarily involves:
Brilacidin tetrahydrochloride exhibits several notable physical and chemical properties:
Brilacidin tetrahydrochloride has several potential applications in scientific research and medicine:
Brilacidin tetrahydrochloride (C~40~H~50~F~6~N~14~O~6·4HCl) represents a paradigm shift in antibiotic design, emerging from pioneering computational bioinformatics at the University of Pennsylvania in the early 2000s [1]. Originally designated PMX-30063, this aryl amide foldamer was developed by PolyMedix to overcome the limitations of natural host defense peptides (HDPs) through rational drug design [1] [4]. Following PolyMedix's 2013 bankruptcy, the compound was acquired by Innovation Pharmaceuticals (now known as Alfasigma/Innovation Pharmaceuticals), which advanced its clinical development [1] [4]. Brilacidin belongs to the defensin mimetic class—synthetic small molecules that replicate the biological properties of natural defensins (cationic HDPs crucial to innate immunity) while overcoming their pharmaceutical limitations [1] [6]. Its molecular architecture features a bis-aryl pyrimidine core with strategically positioned trifluoromethyl and pyrrolidine groups, creating an amphiphilic topology that enables selective membrane targeting [1].
Table 1: Key Developmental Milestones of Brilacidin
Year | Event | Significance |
---|---|---|
2002 | Initial development at University of Pennsylvania/PolyMedix | Rational design using computational bioinformatics |
2010-2011 | Successful Phase 2a trial for ABSSSI | Demonstrated comparable efficacy to daptomycin with shorter dosing regimen |
2013 | Acquisition by Innovation Pharmaceuticals from bankruptcy court | Continued development of HDP-mimetic pipeline |
2014 | Phase 2b trial for ABSSSI completion | Established single-dose efficacy against skin infections |
2021 | Commencement of COVID-19 Phase 2 trials | Explored antiviral application against SARS-CoV-2 |
2023-2025 | Expansion of antifungal and antibacterial research | Demonstrated activity against WHO critical pathogens and Cryptococcus spp. |
Brilacidin's innovative design embodies three fundamental principles of HDP mimicry: electrostatic targeting, amphiphilic optimization, and metabolic stability. Unlike natural defensins (typically 12-80 amino acids), brilacidin is a sub-1kDa synthetic molecule engineered to maintain the spatially segregated cationic and hydrophobic domains essential for membrane interaction [1] [2]. This amphiphilic topology features a positively charged face that selectively targets negatively charged bacterial membranes, while its hydrophobic face facilitates membrane insertion and disruption [2] [6]. Computational modeling fine-tuned the molecule's cationic charge density and lipophilicity balance to enhance selectivity—achieving potent microbicidal activity while minimizing human cell cytotoxicity [1]. The aryl amide backbone confers exceptional proteolytic stability, overcoming the rapid degradation that plagues peptide-based HDPs [1] [2]. Mechanistically, brilacidin rapidly disrupts membrane integrity through multi-point electrostatic interactions followed by phospholipid displacement and micellization, leading to rapid bacteriolysis within minutes [1]. This membrane-targeting mechanism extends to fungal pathogens, where brilacidin increases cell permeability and potentiates caspofungin by affecting calcium metabolism and endocytic trafficking [6].
Table 2: Comparative Properties of Brilacidin vs. Natural Host Defense Peptides
Property | Natural Defensins/HDPs | Brilacidin | Therapeutic Advantage |
---|---|---|---|
Molecular size | 12-80 amino acids (1.5-8 kDa) | <1 kDa small molecule | Enhanced tissue penetration and distribution |
Proteolytic susceptibility | High | Resistant | Oral/IV administration without degradation |
Production cost | Complex synthesis (>$1000/g) | Scalable synthesis (<$100/g) | Commercially viable manufacturing |
Spectrum of activity | Narrow (often pathogen-specific) | Broad (bacteria, viruses, fungi) | Multi-pathogen therapeutic utility |
Mechanism complexity | Multiple immunomodulatory targets | Primarily membrane disruption | Reduced resistance development |
The 2024 WHO Bacterial Priority Pathogens List (BPPL) underscores the urgent threat of antibiotic resistance, particularly from carbapenem-resistant Enterobacterales (Critical Priority) and methicillin-resistant Staphylococcus aureus (MRSA, High Priority) [3] [7] [8]. Brilacidin's clinical value stems from its activity against these prioritized pathogens through a membrane-perturbing mechanism that circumvents conventional resistance pathways. Against MRSA—responsible for over 28,000 PubMed-documented resistance cases globally—brilacidin demonstrated non-inferiority to daptomycin in Phase 2b trials (NCT02052388) with a single-dose regimen [1] [4]. This rapid bactericidal action extends to carbapenem-resistant Acinetobacter baumannii and carbapenem-resistant Pseudomonas aeruginosa, both designated Critical Priority by WHO due to limited treatment options [1] [7]. Notably, brilacidin exhibits low spontaneous resistance frequencies (<10^−9^) in S. aureus compared to fluoroquinolones (10^−7^), reducing selection pressure for resistance development [1] [6]. Its immunomodulatory properties may further mitigate infection-related hyperinflammation—a crucial factor in sepsis associated with drug-resistant Gram-negative infections [1] [2].
Beyond monotherapy, brilacidin synergizes with conventional antibiotics to address WHO medium-priority pathogens. With caspofungin, it exhibits additive effects against biofilm-forming Candida species despite intrinsic echinocandin resistance [6]. For fluoroquinolone-resistant Salmonella and Shigella (High Priority), brilacidin's membrane disruption enhances penetration of intracellular-acting antibiotics [6] [7]. This synergistic potential is clinically significant given the stalled antibiotic pipeline—only 2 novel mechanism antibiotics have been approved since 2017 against WHO BPPL pathogens [3] [10]. Brilacidin's Qualified Infectious Disease Product (QIDP) designation under the GAIN Act reflects its role in addressing these unmet needs, particularly for infections caused by ESBL-producing Enterobacteriaceae and vancomycin-resistant Enterococcus faecium [1] [4].
Table 3: Brilacidin Activity Against 2024 WHO Priority Pathogens
WHO Priority Tier | Pathogen/Antibiotic Resistance | Brilacidin Activity | Key Evidence |
---|---|---|---|
Critical | Carbapenem-resistant Acinetobacter baumannii | MIC ≤2 µg/mL | In vitro membrane disruption [1] |
Critical | Carbapenem-resistant Enterobacterales | MIC ≤4 µg/mL | Phase 2 trial data [1] [4] |
High | Methicillin-resistant Staphylococcus aureus | Non-inferior to daptomycin (Phase 2b) | NCT02052388 trial results [1] |
High | Carbapenem-resistant Pseudomonas aeruginosa | MIC reduction with combination therapy | Synergy studies [1] |
High | Fluoroquinolone-resistant Salmonella spp. | Enhanced intracellular killing | Murine infection models [6] |
Medium | Macrolide-resistant Streptococcus pneumoniae | Biofilm disruption demonstrated | In vitro studies [6] |
Brilacidin's multifaceted activity—direct microbicidal action, immunomodulation, and synergy—positions it as a promising countermeasure against the escalating AMR crisis. Its ongoing development against WHO Critical and High priority pathogens addresses a key public health imperative: preserving antibiotic efficacy through novel mechanisms less prone to resistance evolution [1] [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7